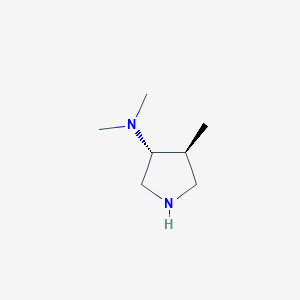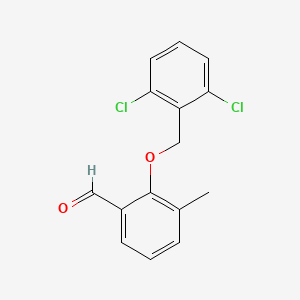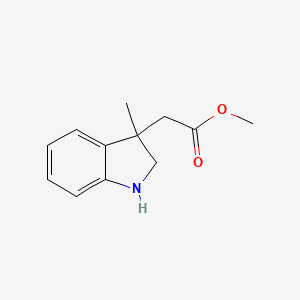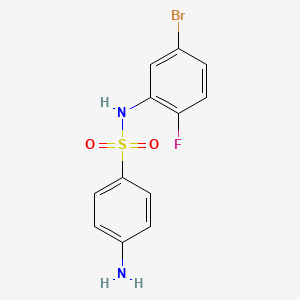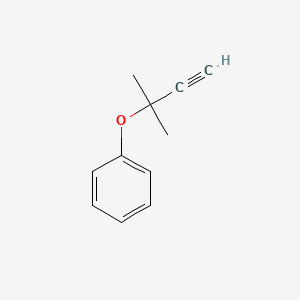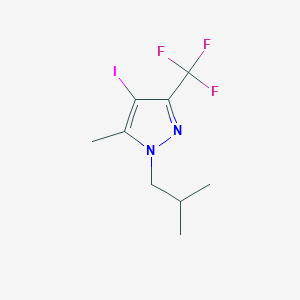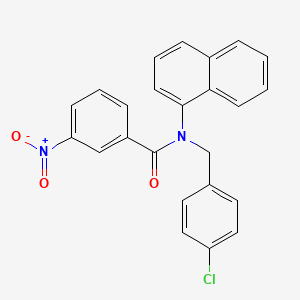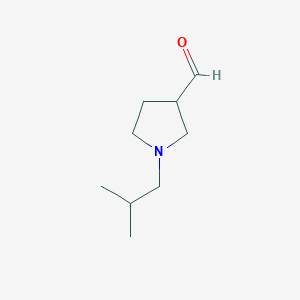
1-Isobutylpyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity .
Preparation Methods
The synthesis of 1-Isobutylpyrrolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with isobutyl bromide under basic conditions to form 1-isobutylpyrrolidine. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isobutylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 1-isobutylpyrrolidine-3-carboxylic acid, 1-isobutylpyrrolidine-3-methanol, and various substituted derivatives .
Scientific Research Applications
1-Isobutylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Isobutylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-3-carbaldehyde: Lacks the isobutyl group, resulting in different chemical and biological properties.
1-Methylpyrrolidine-3-carbaldehyde: Contains a methyl group instead of an isobutyl group, leading to variations in reactivity and biological activity.
1-Ethylpyrrolidine-3-carbaldehyde:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-10-4-3-9(6-10)7-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
QJHGCKOUHODEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


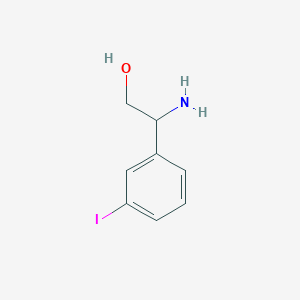
![tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)
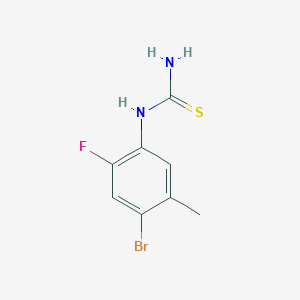
![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)
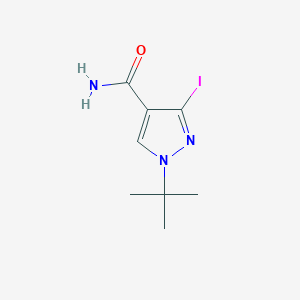
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)
